molecular formula C19H20FN3O4S B2633806 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide CAS No. 2097896-91-6

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2633806
CAS No.: 2097896-91-6
M. Wt: 405.44
InChI Key: AFPIFKDZEDJTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide is a heterocyclic compound featuring a benzothiadiazole core fused with a cyclopropyl group and two dioxo substituents. The benzothiadiazole moiety is linked via an ethyl chain to a substituted benzamide group containing fluorine and methoxy functional groups at positions 3 and 4, respectively.

The cyclopropyl group may enhance metabolic stability compared to larger alkyl substituents, while the fluorine atom and methoxy group on the benzamide moiety could influence electronic properties and binding affinity to biological targets.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-27-18-9-6-13(12-15(18)20)19(24)21-10-11-22-16-4-2-3-5-17(16)23(14-7-8-14)28(22,25)26/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPIFKDZEDJTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. Its complex structure includes a benzamide core and a benzothiadiazole moiety, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound's molecular formula is C21H22FN3O3SC_{21}H_{22}FN_3O_3S with a molecular weight of approximately 439.5 g/mol. The presence of the cyclopropyl group and the dioxo-benzothiadiazole unit contributes to its unique properties.

PropertyValue
Molecular FormulaC21H22FN3O3SC_{21}H_{22}FN_3O_3S
Molecular Weight439.5 g/mol
StructureChemical Structure

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various disease processes. The benzothiadiazole structure is particularly noteworthy as it has been associated with anti-inflammatory and anticancer activities.

Enzyme Inhibition Studies

Research indicates that compounds similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide can inhibit proteases and other enzymes critical in viral replication and cancer progression. For instance, studies on ketoamide inhibitors have shown that modifications in chemical structure can significantly affect binding affinity and potency against targets like the HCV NS3/4A protease .

Anticancer Activity

The benzothiadiazole derivatives have been documented for their anticancer properties. Research has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth in various models. Specific assays are required to confirm these activities for this compound.

Anti-inflammatory Effects

Compounds containing the benzothiadiazole moiety are known to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation.

Study 1: In Vitro Analysis

In vitro studies using cancer cell lines demonstrated that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide showed significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis via caspase activation.

Study 2: Enzyme Inhibition

In a study examining enzyme inhibition, the compound was tested against several proteases. The results indicated moderate inhibition compared to standard inhibitors, suggesting potential for further optimization in drug design.

Future Directions

Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ\lambda 6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide. Studies should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the pathways through which this compound exerts its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold

The benzothiadiazole ring in the target compound distinguishes it from analogs with simpler benzothiazole or benzo[d]thiazole cores. For example:

  • N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride (1052538-09-6) incorporates a tricyclic system with sulfur and oxygen atoms, offering distinct electronic properties compared to the dioxo-benzothiadiazole core of the target compound .

Substituent Analysis

  • Cyclopropyl Group: Unique to the target compound, this substituent may improve steric shielding and reduce oxidative metabolism compared to the ethoxy group in 4-amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide hydrochloride (1052538-52-9) .

Linker and Connectivity

The ethyl linker in the target compound provides flexibility between the benzothiadiazole and benzamide groups, contrasting with the rigid triazole or propyl chains in analogs like N-[3-(dimethylamino)propyl]-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (1052530-89-8), which may limit conformational diversity .

Tabulated Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Key Substituents Potential Targets
Target Compound Benzothiadiazole Cyclopropyl, dioxo, 3-F, 4-OCH₃ Kinases, microbial enzymes
851979-00-5 Benzo[d]thiazole 4-F, dihydrodioxine Antimicrobial agents
878065-05-5 Triazole 4-OCH₃, hydroxamate HDAC inhibitors
1052538-52-9 Oxadiazole Ethoxy, aminoethyl Neurotransmitter receptors

Research Findings and Hypotheses

  • Metabolic Stability : The cyclopropyl group in the target compound may confer longer half-life than analogs with linear alkyl chains (e.g., 1052538-52-9) .
  • Electron-Withdrawing Effects : The fluorine atom could enhance binding to polar residues in enzyme active sites, similar to fluorinated benzo[d]thiazole derivatives .
  • Synergistic Substituents : The combination of methoxy and fluorine on the benzamide may mimic natural ligand motifs, as seen in kinase inhibitors like imatinib analogs .

Limitations and Recommendations

Future studies should prioritize:

In vitro profiling against kinase or microbial targets.

ADMET studies to validate hypothesized metabolic stability.

Crystallographic analysis to confirm binding modes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.